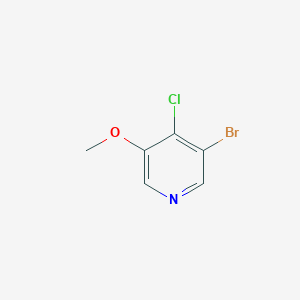

3-Bromo-4-chloro-5-methoxypyridine

Description

BenchChem offers high-quality 3-Bromo-4-chloro-5-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-chloro-5-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-chloro-5-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-10-5-3-9-2-4(7)6(5)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPHSOVDUIKSFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50500888 | |

| Record name | 3-Bromo-4-chloro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71001-60-0 | |

| Record name | 3-Bromo-4-chloro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-4-chloro-5-methoxypyridine CAS number

3-Bromo-4-chloro-5-methoxypyridine (CAS 71001-60-0): A Comprehensive Technical Guide for Drug Development and Chemical Synthesis

Executive Summary

In the landscape of modern medicinal chemistry, polyfunctionalized heterocycles are the cornerstone of fragment-based drug discovery and late-stage functionalization. 3-Bromo-4-chloro-5-methoxypyridine (CAS: 71001-60-0) represents a privileged, densely substituted pyridine scaffold [1]. By strategically positioning three distinct functional handles—a reactive bromo group, an electrophilic chloro group, and an electron-donating methoxy ether—this molecule offers researchers a highly programmable vector for orthogonal cross-coupling and nucleophilic substitution reactions.

Physicochemical Profiling

Understanding the physical parameters of CAS 71001-60-0 is critical for reaction design, particularly concerning solubility profiles and thermal stability during high-temperature catalysis [2].

Table 1: Physicochemical Properties of CAS 71001-60-0

| Property | Value |

| CAS Number | 71001-60-0 |

| Molecular Formula | C₆H₅BrClNO |

| Molecular Weight | 222.47 g/mol |

| Melting Point | 97 – 98 °C |

| Boiling Point | ~259.0 °C (Predicted) |

| Density | ~1.65 g/cm³ (Predicted) |

| Appearance | Pale yellow to white powder/solid |

Electronic Topography and Reaction Causality

The synthetic utility of 3-bromo-4-chloro-5-methoxypyridine is dictated by the electronic dichotomy of its halogen substituents. A deep understanding of these electronics is required to control regioselectivity [3].

-

The C3-Bromo Vector (Pd-Catalysis): The C–Br bond possesses a lower Bond Dissociation Energy (BDE, ~68 kcal/mol) compared to the C–Cl bond (~80 kcal/mol). In the presence of Palladium(0) catalysts, oxidative addition occurs preferentially at the weaker C3–Br bond. This allows for chemoselective Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings.

-

The C4-Chloro Vector (SNAr): The C4 position is situated para to the electron-withdrawing pyridine nitrogen. The nitrogen atom heavily depletes electron density at C4 via resonance, making the C–Cl bond exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, alkoxides, or thiolates.

-

The C5-Methoxy Vector (Steric & Electronic Modulation): The methoxy group exerts a +M (resonance donating) effect, which slightly tempers the overall electrophilicity of the ring. More importantly, it provides steric shielding to the C4 position and serves as a critical hydrogen-bond acceptor in pharmacophore modeling.

Regioselective Functionalization Strategy

Because of the dichotomy in reactivity, this scaffold allows for sequential, orthogonal functionalizations without the need for protecting groups.

Figure 1: Regioselective functionalization workflow of 3-Bromo-4-chloro-5-methoxypyridine.

Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling at C3

To leverage the orthogonal reactivity of this scaffold, one must carefully select reagents that activate the C–Br bond without triggering premature SNAr at the C4–Cl bond. This protocol describes a self-validating system for the regioselective arylation of the C3 position [4].

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, charge 3-bromo-4-chloro-5-methoxypyridine (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Causality: A slight excess of boronic acid compensates for competitive protodeboronation. Pd(dppf)Cl₂ is selected because its large bite angle facilitates rapid reductive elimination, minimizing side reactions, while mononuclear Pd species inherently favor C–Br over C–Cl oxidative addition.

-

-

Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (2.0 equiv) to achieve a 0.2 M concentration.

-

Causality: Degassing is mandatory to prevent the oxidation of the active Pd(0) species. Na₂CO₃ is chosen specifically for its mild basicity; utilizing stronger bases (e.g., KOtBu or NaOH) would inadvertently trigger competitive SNAr at the highly activated C4–Cl position.

-

-

Execution: Heat the biphasic mixture to 80 °C for 4–6 hours under vigorous stirring.

-

In-Process Control (Self-Validation): Monitor the reaction progression via LC-MS. The system validates itself when the starting material mass (m/z ~222/224) is fully consumed, replaced by a single major product peak. Crucially, the product mass spectrum must display a 3:1 isotopic cluster pattern. This distinct isotopic signature mathematically proves the retention of the single chlorine atom, validating that strict chemoselectivity at C3 was successfully achieved.

-

Workup & Isolation: Cool the mixture to room temperature, dilute with ethyl acetate, and partition with brine. Extract the aqueous layer, dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 3-aryl-4-chloro-5-methoxypyridine intermediate.

Applications in Drug Development

Once the C3 position is arylated, the intact C4–Cl bond can be subsequently functionalized via SNAr with various cyclic aliphatic amines (e.g., piperazines, pyrrolidines) to generate diverse libraries of kinase inhibitors or GPCR antagonists. The orthogonal nature of 3-bromo-4-chloro-5-methoxypyridine makes it an invaluable asset for rapid Structure-Activity Relationship (SAR) elucidation, allowing medicinal chemists to systematically probe hydrophobic pockets and solvent-exposed regions of a target protein.

Safety, Handling, and Storage

-

Hazard Profile: Classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Handling: All manipulations involving the neat powder must be conducted within a certified chemical fume hood using standard PPE (nitrile gloves, safety glasses, lab coat). Avoid inhalation of dust.

-

Storage: Store in a tightly sealed container at room temperature (RT). Protect from prolonged exposure to light and ambient moisture to prevent gradual degradation of the methoxy group or hydrolysis of the activated C–Cl bond.

References

-

National Center for Biotechnology Information (PMC). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Retrieved from: [Link][1]

-

American Chemical Society (Chemical Reviews). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Retrieved from:[Link][2]

Sources

A Comprehensive Technical Guide to the Physical and Chemical Properties of 3-Bromo-4-chloro-5-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the known and predicted physical and chemical properties of 3-Bromo-4-chloro-5-methoxypyridine, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers by consolidating available data, outlining experimental methodologies for its characterization, and providing essential safety and handling information.

Chemical Identity and Molecular Structure

3-Bromo-4-chloro-5-methoxypyridine is a polysubstituted aromatic heterocycle. The strategic placement of bromo, chloro, and methoxy groups on the pyridine ring imparts a unique electronic and steric profile, making it a versatile intermediate for further chemical modifications.

Table 1: Chemical Identifiers for 3-Bromo-4-chloro-5-methoxypyridine

| Identifier | Value | Source |

| Chemical Name | 3-Bromo-4-chloro-5-methoxypyridine | - |

| CAS Number | 71001-60-0 | [1] |

| Molecular Formula | C₆H₅BrClNO | [1] |

| Molecular Weight | 222.47 g/mol | [1] |

| InChI | 1S/C6H5BrClNO/c1-10-5-3-9-2-4(7)6(5)8/h2-3H,1H3 | |

| InChIKey | NCPHSOVDUIKSFP-UHFFFAOYSA-N | |

| SMILES | ClC=1C(Br)=CN=CC1OC | [1] |

Physicochemical Properties: Experimental and Predicted Data

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for 3-Bromo-4-chloro-5-methoxypyridine is limited in the public domain, we can infer and predict certain properties based on data from analogous compounds and computational models.

Table 2: Summary of Physical Properties for 3-Bromo-4-chloro-5-methoxypyridine

| Property | Value | Data Type | Notes and Comparative Insights |

| Physical Form | Solid | Experimental | Similar halogenated pyridines are typically crystalline solids at room temperature.[2] |

| Melting Point | Not available | - | For comparison, the melting point of the related compound 3-Bromo-5-methoxypyridine is reported as 31-35 °C.[3][4] The additional chloro substituent in the target molecule likely influences the crystal lattice and thus the melting point. |

| Boiling Point | Not available | - | For the related 3-Bromo-4-methoxypyridine, a boiling point of 214.5 ± 20.0 °C at 760 mmHg has been reported.[5] |

| Solubility | Slightly soluble in water (predicted) | Predicted | Halogenated organic compounds generally exhibit low water solubility. Solubility in common organic solvents like methanol, ethanol, and dichloromethane is expected to be higher. The related 3-Bromo-4-methoxypyridine is slightly soluble in water (9.8 g/L).[5][6] |

| LogP | 2.5061 | Predicted | This predicted value suggests a moderate level of lipophilicity, a key parameter in drug design for cell membrane permeability.[1] |

Spectroscopic Profile: A Predictive Analysis

Spectroscopic data is crucial for the structural elucidation and purity assessment of a chemical compound. In the absence of published experimental spectra for 3-Bromo-4-chloro-5-methoxypyridine, this section provides a predictive analysis based on established principles of NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the positions of the electronegative halogen and methoxy substituents.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring will be significantly affected by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational modes include:

-

C-H stretching from the aromatic ring and the methoxy group.

-

C=C and C=N stretching vibrations within the pyridine ring.

-

C-O stretching of the methoxy group.

-

C-Br and C-Cl stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum of 3-Bromo-4-chloro-5-methoxypyridine is expected to display a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio). The predicted monoisotopic mass is 220.9243 Da.[7] The predicted [M+H]⁺ ion would be observed at m/z 221.93158.[7]

Synthesis and Chemical Reactivity

A plausible synthetic route would involve the halogenation and methoxylation of a suitable pyridine precursor. The reactivity of 3-Bromo-4-chloro-5-methoxypyridine is dictated by the electronic nature of the pyridine ring and the influence of its substituents. The bromine atom, in particular, can serve as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce further molecular complexity.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling 3-Bromo-4-chloro-5-methoxypyridine. While a specific safety data sheet (SDS) for this compound is not widely available, information from related compounds can provide guidance.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes.[8] Do not ingest. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1] Keep the container tightly sealed.

First Aid Measures:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Seek medical attention.

Experimental Protocols for Physical Property Determination

For researchers who wish to determine the physical properties of 3-Bromo-4-chloro-5-methoxypyridine experimentally, the following standard protocols can be employed.

Melting Point Determination

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Caption: Workflow for Qualitative Solubility Assessment.

Conclusion

3-Bromo-4-chloro-5-methoxypyridine represents a chemical entity with significant potential for applications in various fields of chemical research. While a complete experimental dataset for its physical properties is not yet available, this guide provides a solid foundation based on predicted data and information from analogous structures. The outlined experimental protocols offer a clear path for researchers to further characterize this compound. As with all chemicals, adherence to strict safety protocols is paramount.

References

-

PubChemLite. 3-bromo-5-chloro-4-methoxypyridine (C6H5BrClNO). [Link]

-

Chemsrc. 3-Bromo-5-methoxypyridine. [Link]

-

Chemsrc. 3-Bromo-4-methoxypyridine. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-Bromo-5-chloro-4-methoxypyridine | 1214362-58-9 [sigmaaldrich.com]

- 3. 3-Bromo-5-methoxypyridine | 50720-12-2 [chemicalbook.com]

- 4. 3-Bromo-5-methoxypyridine | CAS#:50720-12-2 | Chemsrc [chemsrc.com]

- 5. 3-Bromo-4-methoxypyridine | CAS#:82257-09-8 | Chemsrc [chemsrc.com]

- 6. 3-BROMO-4-METHOXY-PYRIDINE | 82257-09-8 [chemicalbook.com]

- 7. PubChemLite - 3-bromo-5-chloro-4-methoxypyridine (C6H5BrClNO) [pubchemlite.lcsb.uni.lu]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic Characterization of 3-Bromo-4-chloro-5-methoxypyridine: A Predictive and Methodological Guide

Introduction

3-Bromo-4-chloro-5-methoxypyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the versatile reactivity of its halogenated and methoxy-functionalized heterocyclic core. The precise structural elucidation of this compound is paramount for its application in drug development and other advanced scientific research. This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Bromo-4-chloro-5-methoxypyridine, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of spectroscopic analysis and data from structurally analogous compounds to provide a robust predictive framework. Furthermore, detailed, field-proven experimental protocols are provided for researchers to acquire and validate this data.

Molecular Structure

The structural formula of 3-Bromo-4-chloro-5-methoxypyridine is presented below, with atoms numbered for unambiguous assignment in the subsequent spectroscopic predictions.

Caption: Molecular structure and atom numbering scheme.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. Electronegative substituents, such as halogens and oxygen, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). The pyridine ring itself induces a significant downfield shift for its protons compared to benzene due to the electronegativity of the nitrogen atom.

Predicted ¹H NMR Data

The ¹H NMR spectrum of 3-Bromo-4-chloro-5-methoxypyridine is expected to exhibit three distinct signals: two for the aromatic protons on the pyridine ring and one for the methoxy group protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H-2 | 8.1 - 8.3 | Singlet (s) | N/A | This proton is ortho to the ring nitrogen and is expected to be the most downfield aromatic proton. It has no adjacent protons to couple with. |

| H-6 | 7.9 - 8.1 | Singlet (s) | N/A | Also ortho to the ring nitrogen, its chemical shift will be slightly different from H-2 due to the different substituents at the 3- and 5-positions. It also lacks an adjacent proton for coupling. |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A | The methoxy group protons are not coupled to any other protons, resulting in a singlet. Its chemical shift is characteristic of an aromatic methoxy group. |

Experimental Protocol for ¹H NMR Spectroscopy

Caption: Workflow for acquiring a ¹H NMR spectrum.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 3-Bromo-4-chloro-5-methoxypyridine.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent can affect chemical shifts.[1][2][3]

-

Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0.00 ppm.

-

Transfer the solution into a 5 mm NMR tube, ensuring the sample height is adequate for the instrument's probe (typically 4-5 cm).

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, a relaxation delay of 1-5 seconds, and an appropriate number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Perform a Fourier transform on the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the absorptive mode.

-

Apply a baseline correction.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms and functional groups. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single line.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum of 3-Bromo-4-chloro-5-methoxypyridine is predicted to show six distinct signals, one for each carbon atom in the molecule. The chemical shifts are estimated based on the additive effects of the substituents on the pyridine ring.[4][5]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | 148 - 152 | This carbon is adjacent to the electronegative nitrogen atom, resulting in a downfield shift. |

| C-3 | 110 - 115 | This carbon is directly attached to the bromine atom (ipso-carbon), which typically causes a shielding effect compared to an unsubstituted carbon, but the overall shift is influenced by other substituents. |

| C-4 | 145 - 150 | This carbon is attached to the electronegative chlorine atom and is para to the nitrogen, leading to a significant downfield shift. |

| C-5 | 150 - 155 | This carbon is attached to the electronegative oxygen atom of the methoxy group, causing a strong deshielding effect and a downfield shift. |

| C-6 | 140 - 145 | This carbon is adjacent to the nitrogen atom, resulting in a downfield shift. |

| -OCH₃ | 55 - 60 | The chemical shift for the methoxy carbon is typical for an aromatic ether. |

Experimental Protocol for ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in sample concentration and acquisition parameters.

-

Sample Preparation:

-

A more concentrated sample is generally required for ¹³C NMR. Dissolve 20-50 mg of the compound in approximately 0.7 mL of deuterated solvent.

-

-

Instrumentation and Data Acquisition:

-

Acquire the spectrum on a high-field NMR spectrometer equipped with a broadband probe.

-

Use a standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).

-

Key parameters include a spectral width of ~200-220 ppm, a longer relaxation delay (e.g., 2-5 seconds) to allow for the slower relaxation of quaternary carbons, and a significantly larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Processing steps are similar to ¹H NMR (Fourier transform, phasing, baseline correction).

-

The chemical shift scale is referenced to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Mass Spectrometry (MS)

Theoretical Principles

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting fragmentation pattern is characteristic of the molecule's structure. The presence of isotopes, such as bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in a distinctive isotopic pattern for the molecular ion and any fragments containing these halogens.

Predicted Mass Spectrum Data

The mass spectrum of 3-Bromo-4-chloro-5-methoxypyridine is expected to show a prominent molecular ion peak cluster and several characteristic fragment ions.

| m/z Value | Predicted Relative Intensity | Assignment | Rationale for Prediction |

| 221/223/225 | ~3:4:1 | [M]⁺ (Molecular ion) | The characteristic isotopic pattern is due to the presence of one bromine and one chlorine atom. |

| 206/208/210 | Variable | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 193/195/197 | Variable | [M - CO]⁺ | Loss of carbon monoxide from the molecular ion. |

| 142/144 | Variable | [M - Br]⁺ | Loss of a bromine radical. |

| 178/180 | Variable | [M - Cl]⁺ | Loss of a chlorine radical. |

Experimental Protocol for Mass Spectrometry

Caption: Workflow for acquiring a mass spectrum.

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile. For direct insertion probe analysis, a solid sample can be used.

-

-

Instrumentation and Data Acquisition:

-

Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization).

-

Introduce the sample into the ion source.

-

Ionize the sample, typically with an electron energy of 70 eV for EI.

-

The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Analysis:

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and analyze its isotopic pattern to confirm the elemental composition.

-

Analyze the fragmentation pattern to deduce the structure of the molecule.

-

Infrared (IR) Spectroscopy

Theoretical Principles

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and its environment. Thus, an IR spectrum provides a "fingerprint" of the functional groups present in a molecule.

Predicted IR Absorption Data

The IR spectrum of 3-Bromo-4-chloro-5-methoxypyridine is expected to show characteristic absorption bands for the aromatic C-H, C=N, C=C, C-O, and C-halogen bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretch | Characteristic for C-H bonds on an aromatic ring. |

| 2980 - 2850 | Medium-Weak | -CH₃ stretch | Characteristic for the C-H bonds of the methoxy group. |

| 1600 - 1550 | Strong | C=N and C=C ring stretching | Typical for the pyridine ring vibrations. |

| 1480 - 1440 | Strong | C=C ring stretching | Further characteristic vibrations of the pyridine ring. |

| 1280 - 1220 | Strong | Asymmetric C-O-C stretch | Characteristic of an aryl-alkyl ether. |

| 1050 - 1000 | Strong | Symmetric C-O-C stretch | Also characteristic of the ether linkage. |

| 800 - 750 | Strong | C-Cl stretch | Typical for an aryl chloride. |

| 700 - 600 | Medium-Strong | C-Br stretch | Typical for an aryl bromide. |

Experimental Protocol for IR Spectroscopy

Caption: Workflow for acquiring an IR spectrum using ATR-FTIR.

-

Sample Preparation:

-

For Attenuated Total Reflectance (ATR) FTIR, a small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Pressure is applied using a press to ensure good contact between the sample and the crystal.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

Conclusion

This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopic data for 3-Bromo-4-chloro-5-methoxypyridine. The predicted spectra are based on fundamental spectroscopic principles and data from analogous structures. The inclusion of standardized experimental protocols offers a practical framework for researchers to acquire and validate this data, facilitating the unambiguous structural confirmation of this important heterocyclic compound. The combination of these spectroscopic techniques provides a powerful and complementary approach to the comprehensive characterization of 3-Bromo-4-chloro-5-methoxypyridine, which is essential for its application in scientific research and development.

References

- UCI Environmental Health & Safety. (n.d.). Standard Operating Procedure (SOP) | Mass Spectrometry.

- Go-Up. (2023, July 24).

- Scribd. (n.d.). FTIR Spectroscopy Standard Operating Procedure.

- Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy.

- Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines.

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 741-748.

- Mills, A. (n.d.).

- Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.

- Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813.

- R-NMR. (2023, June).

- PerkinElmer. (2007, August 5). Standard Operating Procedure for the Perkin Elmer model 1600 FTIR.

- Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp.

- Pharma Beginners. (2020, April 13).

- OMNIC. (n.d.).

- GGC-SST-Chemistry. (n.d.).

- Canadian Science Publishing. (n.d.). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES.

- Tierney, J. (2018). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv.

- Smith, R. W. (2020, January 7). University of Waterloo Mass Spectrometry Facility (UWMSF)

- CPTAC. (n.d.).

- Journal of Chemical Education. (n.d.).

- Zanders, L. (n.d.). Standard Operating Procedure. Liquid Chromatography with Orbitrap Mass Spectroscopy (LC-Orbitrap-MS). University of Tulsa Department of Chemistry and Biochemistry.

- United States Environmental Protection Agency. (2011, May).

- University of Oslo, Department of Chemistry. (n.d.). Standard operating procedure for entering the areas containing high field Nuclear Magnetic Resonance (NMR)

- Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(5), 15-20.

- Wikipedia. (n.d.).

- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2,6-divinylpyridine.

- ResearchGate. (2019, March). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a.

- ACS Publications. (1997).

- PubMed Central (PMC). (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes.

- Chemistry LibreTexts. (2023, August 29).

- ResearchGate. (2026, January 22).

- Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry: HL): Revision Note.

- University of Colorado Boulder. (n.d.).

- University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions.

- eGyanKosh. (n.d.).

- HSC Chemistry & Physics. (n.d.).

- Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.

- University of California, Los Angeles. (n.d.). IR Absorption Table.

- University of California, Irvine. (n.d.).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. academic.oup.com [academic.oup.com]

- 3. reddit.com [reddit.com]

- 4. NMR chemical shift prediction of pyridines [stenutz.eu]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

Orthogonal Reactivity and Synthetic Utility of 3-Bromo-4-chloro-5-methoxypyridine: A Technical Guide

Executive Summary & Scaffold Significance

In modern drug discovery and complex molecule synthesis, the ability to selectively functionalize a single scaffold at multiple positions—without relying on protecting groups—is a highly sought-after paradigm. 3-Bromo-4-chloro-5-methoxypyridine (CAS: 71001-60-0) represents a premier example of a programmable heterocyclic building block. By leveraging the distinct electronic and steric environments of its three substituents, researchers can execute highly predictable, orthogonal functionalizations. This whitepaper details the mechanistic causality, quantitative performance, and self-validating protocols required to master the reactivity profile of this versatile pyridine derivative.

Electronic Profiling and Causality of Regioselectivity

The chemoselectivity of 3-bromo-4-chloro-5-methoxypyridine is not accidental; it is strictly dictated by the push-pull electronic dynamics of the pyridine ring and the inherent physical chemistry of its carbon-halogen bonds.

-

The C4-Chlorine (The SNAr Domain): The chlorine atom at the 4-position is situated para to the pyridine nitrogen. The nitrogen exerts a profound electron-withdrawing effect via resonance. When a nucleophile attacks C4, the resulting negative charge is stabilized by delocalization directly onto the electronegative nitrogen atom. This thermodynamic stabilization makes the C4-Cl bond exceptionally labile to Nucleophilic Aromatic Substitution (SNAr) .

-

The C3-Bromine (The Cross-Coupling Domain): The bromine at the 3-position is meta to the pyridine nitrogen, meaning it lacks the resonance activation required for facile SNAr. However, in palladium-catalyzed cross-coupling reactions, reactivity is governed by Bond Dissociation Energy (BDE). The C-Br bond (~276 kJ/mol) is significantly weaker than the C-Cl bond (~339 kJ/mol). Consequently, a Pd(0) catalyst will undergo oxidative addition at the C3-Br bond at a much faster rate than at the C4-Cl bond, enabling chemoselective coupling .

-

The C5-Methoxy Group: This moiety acts as an electron-donating group via resonance (+M) and an electron-withdrawing group via induction (-I). It subtly modulates the electronics of the ring, slightly dampening SNAr reactivity compared to an unsubstituted 4-chloropyridine, while providing a steric shield that can influence the trajectory of incoming bulky palladium-ligand complexes.

Quantitative Data Presentation

The following table summarizes the expected reactivity profiles and boundary conditions for the primary synthetic transformations of this scaffold.

| Reaction Type | Primary Reaction Site | Reagents / Catalyst System | Mechanistic Driving Force | Typical Yield Range |

| SNAr (Amination) | C4-Cl | Amines, DIPEA, Polar aprotic solvent (DMF/NMP), Heat | Resonance stabilization of the Meisenheimer complex by the para-nitrogen. | 75% - 95% |

| SNAr (Thiolation) | C4-Cl | NaSMe or Thiols + Base, THF/DMF, 0 °C to RT | High nucleophilicity of thiolate anions targeting the electron-deficient C4. | 80% - 98% |

| Suzuki-Miyaura | C3-Br | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | Lower BDE of C-Br (~276 kJ/mol) vs. C-Cl (~339 kJ/mol) favors Pd(0) insertion. | 65% - 85% |

| Halogen-Metal Exchange | C3-Br | n-BuLi or iPrMgCl, THF, -78 °C | Higher polarizability of bromine; kinetically favored over C-Cl exchange. | 60% - 80% |

Mechanistic Visualizations

The divergent reactivity of this scaffold allows for two distinct, orthogonal synthetic pathways depending on the chosen reagents.

Divergent chemoselective pathways for 3-Bromo-4-chloro-5-methoxypyridine functionalization.

The SNAr pathway is highly specific to the C4 position due to the formation of a stabilized intermediate, as illustrated below.

Stepwise mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific mechanistic choices and orthogonal in-process controls that physically prove the success of the intended chemoselective transformation.

Protocol A: Chemoselective SNAr at C4 (Amination)

Objective: Displace the C4-chlorine with a secondary amine (e.g., morpholine) while leaving the C3-bromine intact.

-

Reaction Setup: In a sealed tube, dissolve 3-bromo-4-chloro-5-methoxypyridine (1.0 equiv) in anhydrous NMP (0.5 M). Add morpholine (2.5 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

-

Causality Check: DIPEA is used as a non-nucleophilic proton scavenger to prevent the amine nucleophile from being consumed by the generated HCl.

-

-

Execution: Heat the mixture to 90 °C for 12 hours.

-

In-Process Validation (LC-MS): Sample the reaction. The starting material exhibits a distinct M, M+2, M+4 isotopic pattern characteristic of one Br and one Cl atom. The successful product will exhibit a mass shift corresponding to the addition of morpholine minus chlorine, and critically, the isotopic pattern will shift to a simple 1:1 (M, M+2) ratio, proving the bromine is still intact.

-

Self-Purifying Workup (Acid-Base Swing):

-

Dilute the cooled mixture with EtOAc and extract with 1M aqueous HCl.

-

Validation Logic: The unreacted starting material is a weak base and remains in the EtOAc. The new 4-amino product is significantly more basic and partitions into the acidic aqueous layer as a hydrochloride salt.

-

Separate the aqueous layer, basify to pH 10 using 2M NaOH, and extract with dichloromethane (DCM). Dry the DCM layer over Na₂SO₄ and concentrate to yield the pure 3-bromo-5-methoxy-4-morpholinopyridine.

-

Protocol B: Chemoselective Suzuki-Miyaura Coupling at C3

Objective: Perform a palladium-catalyzed cross-coupling at the C3-bromine while preserving the highly reactive C4-chlorine.

-

Reaction Setup: In a Schlenk flask under argon, combine 3-bromo-4-chloro-5-methoxypyridine (1.0 equiv), an arylboronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Solvent and Base Selection: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (4:1 ratio).

-

Causality Check: Potassium carbonate (K₂CO₃) is strictly chosen over hydroxide or alkoxide bases. Alkoxides would act as nucleophiles and trigger a competing SNAr reaction at the C4-Cl position. K₂CO₃ is non-nucleophilic and solely activates the boronic acid to form the reactive boronate complex .

-

-

Execution: Heat to 80 °C for 8 hours.

-

In-Process Validation (TLC & LC-MS): The product will be highly UV-active at 254 nm due to the extended biaryl conjugation. LC-MS will confirm the mass of the cross-coupled product while retaining a 3:1 (M, M+2) isotopic pattern, physically validating that the C4-chlorine was not inadvertently displaced.

-

Workup: Filter the crude mixture through a pad of Celite to remove palladium black. Partition between EtOAc and water, wash the organic layer with brine, dry, and purify via silica gel chromatography.

References

-

Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines. ACS Chemical Biology. Available at:[Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Center for Biotechnology Information (PMC). Available at:[Link]

Strategic Deployment of 3-Bromo-4-chloro-5-methoxypyridine Analogs in Drug Discovery: A Technical Whitepaper

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary & Structural Rationale

As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the challenge of balancing a molecule's metabolic stability with its target binding affinity. In this context, the 3-bromo-4-chloro-5-methoxypyridine scaffold emerges as a masterclass in structural efficiency.

The strategic incorporation of halogens—specifically bromine and chlorine—onto a heterocyclic core is a proven paradigm in pharmacology, significantly influencing lipophilicity, membrane permeability, and receptor interactions[1]. When combined with a methoxy group, this tri-functionalized pyridine ring offers a highly tunable pharmacophore. The methoxy moiety acts as a critical hydrogen bond acceptor while simultaneously modulating the electronic density of the pyridine ring, a feature that directly correlates with enhanced antiproliferative activity in various cancer cell lines[2].

This whitepaper dissects the synthetic utility, orthogonal reactivity, and broad-spectrum biological applications of 3-bromo-4-chloro-5-methoxypyridine and its structurally related analogs.

Orthogonal Reactivity: The Logic of Synthetic Sequencing

The true value of 3-bromo-4-chloro-5-methoxypyridine lies in its capacity for orthogonal functionalization . In medicinal chemistry, the ability to sequentially decorate a core scaffold without relying on cumbersome protecting-group chemistry is paramount for rapid Structure-Activity Relationship (SAR) exploration.

-

The C3-Bromo Position: The carbon-bromine bond is significantly weaker and more polarizable than the carbon-chlorine bond. Consequently, it undergoes facile oxidative addition with Palladium(0) catalysts. This makes the C3 position the primary vector for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions[3].

-

The C4-Chloro Position: Once the C3 position is functionalized, the C4-chloro group remains intact. Because it is situated on an electron-deficient pyridine ring (further modulated by the inductive effects of the adjacent substituents), the C-Cl bond is perfectly primed for Nucleophilic Aromatic Substitution (SNAr) with amines, anilines, or alkoxides.

Figure 1: Orthogonal functionalization workflow of the halogenated methoxypyridine scaffold.

Self-Validating Experimental Protocol: Regioselective C3-Arylation

To ensure reproducibility and high fidelity in your SAR campaigns, the following protocol details the regioselective Suzuki-Miyaura coupling at the C3 position. As an application scientist, I emphasize not just the how, but the causality behind each parameter.

Objective: Selective C3-arylation while preserving the C4-chloro handle.

Reagents:

-

3-Bromo-4-chloro-5-methoxypyridine (1.0 eq)

-

Arylboronic acid (1.1 eq)

-

Catalyst: Pd(dppf)Cl2⋅CH2Cl2 (0.05 eq)

-

Base: K2CO3 (2.0 eq)

-

Solvent: 1,4-Dioxane / H2O (4:1 v/v)

Step-by-Step Methodology:

-

Solvent Degassing (Critical Step): Sparge the Dioxane/ H2O mixture with Argon for 15 minutes prior to reagent addition.

-

Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes the homocoupling of the boronic acid, drastically reducing the yield of the desired cross-coupled product.

-

-

Reagent Assembly: To a Schlenk flask, add the pyridine core, arylboronic acid, and K2CO3 . Add the degassed solvent, followed lastly by the Pd catalyst.

-

Causality: Adding the catalyst last minimizes its exposure to localized high concentrations of unactivated reagents, preventing premature catalyst aggregation (black palladium formation).

-

-

Thermal Activation: Heat the reaction mixture to 80°C under an Argon atmosphere for 4–6 hours.

-

Causality: While oxidative addition into the C-Br bond is facile at lower temperatures, the transmetalation step involving the sterically hindered pyridine ring requires thermal energy. Maintaining 80°C ensures complete conversion without providing enough energy to trigger competitive insertion into the stronger C-Cl bond.

-

-

Biphasic Quench & Extraction: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine.

-

Causality: The biphasic quench serves a dual purpose: the aqueous layer dissolves the inorganic salts and unreacted boronic acid, while the EtOAc selectively partitions the lipophilic product, effectively halting the reaction and simplifying downstream chromatography.

-

Biological Activity & Target Applications

The structural versatility of halogenated methoxypyridines has led to their successful integration into several distinct therapeutic areas.

Oncology: Tyrosine Kinase Inhibition

Analogs of halogenated methoxypyridines and pyrimidines are highly potent inhibitors of receptor tyrosine kinases, particularly the Bcr-Abl fusion protein implicated in Chronic Myeloid Leukemia (CML). By substituting the halogenated core with specific anilines via SNAr, researchers have developed analogs that act as ATP-competitive inhibitors. In vitro biological evaluations have demonstrated that these derivatives exhibit potent cytotoxicity against K562 cell lines ( IC50<1μM ), positioning them as viable alternatives to established therapies like Dasatinib[4].

Figure 2: Bcr-Abl signaling pathway targeted by methoxypyridine-derived kinase inhibitors.

Infectious Diseases: Antimycobacterial Agents

In the pursuit of novel treatments for multidrug-resistant tuberculosis, researchers have explored pyridine-derived analogs of the FDA-approved drug bedaquiline. Replacing traditional quinoline rings with 2-methoxypyridine derivatives containing C5-aryl modifications has yielded compounds with exceptional potency. The inclusion of the methoxypyridine moiety optimally balances the molecule's calculated partition coefficient (clogP), resulting in analogs with an MIC90 as low as 0.80μM against Mycobacterium tuberculosis[5].

Neurodegeneration: Gamma-Secretase Modulators

For Alzheimer's Disease, modulating γ -secretase to reduce amyloid-beta 42 (A β 42) production is a major therapeutic goal. Early modulators suffered from poor aqueous solubility due to highly lipophilic fluorophenyl groups. By utilizing methoxypyridine B-ring analogs, researchers successfully replaced the fluorophenyl moiety. This bioisosteric replacement maintained the desired A β 42 modulation activity while significantly improving the physicochemical properties and in vivo pharmacokinetic profile of the scaffold[6].

Quantitative Data Summary

The table below synthesizes the comparative biological performance of various methoxypyridine and related halogenated analogs across different therapeutic indications.

| Scaffold / Analog Type | Primary Biological Target | Key Structural Modification | Observed Biological Effect | Reference |

| 5-Bromo-pyrimidine derivatives | Bcr/Abl Tyrosine Kinase | C5-Bromo, C2-Amination | High cytotoxicity; IC50<1μM (K562 cells) | [4] |

| 2-Methoxypyridine analogs | ATP Synthase (M. tb) | C5-Aryl substitution | Maintained potency; MIC90=0.80μM | [5] |

| Methoxypyridine B-ring | γ -Secretase | Replacement of fluorophenyl | Maintained A β 42 modulation, improved solubility | [6] |

| Halogenated Pyridine core | Various Cancer Cell Lines | Position of -OMe and halogens | Decreased IC50 (enhanced antiproliferative activity) | [2] |

Conclusion

The 3-bromo-4-chloro-5-methoxypyridine scaffold is far more than a simple chemical building block; it is a highly engineered vector for drug discovery. Its orthogonal reactivity profile allows for rapid, regioselective functionalization, drastically reducing synthetic bottlenecks. Furthermore, the inherent physicochemical properties imparted by the halogen and methoxy substituents ensure that the resulting derivatives possess the lipophilicity, metabolic stability, and target affinity required to advance from hit-to-lead and beyond.

References

-

MDPI (2024). Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. Retrieved from: [Link]

-

PubMed Central (PMC). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from:[Link]

-

PubMed. Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. Retrieved from:[Link]

-

PubMed Central (PMC). Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. Retrieved from:[Link]

-

PubMed Central (PMC). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Retrieved from:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Desymmetrization of 3,5-Dibromopyridine: Initial Synthesis Pathways and Protocols for Medicinal Chemistry

Executive Summary

In the realm of medicinal chemistry and drug discovery, the pyridine core is a ubiquitous scaffold. Among its halogenated derivatives, 3,5-dibromopyridine stands out as a highly versatile, bifunctional building block. Its symmetrical nature presents both an opportunity and a synthetic challenge: the chemoselective desymmetrization via mono-functionalization.

As a Senior Application Scientist, I have structured this technical whitepaper to guide researchers through the core initial synthesis pathways from 3,5-dibromopyridine. Rather than merely listing reagents, this guide dissects the mechanistic causality behind experimental choices, ensuring that your synthetic workflows are robust, scalable, and self-validating.

Mechanistic Rationale: The Desymmetrization Challenge

3,5-dibromopyridine possesses two chemically identical electrophilic sites. The primary objective in initial synthesis pathways is to functionalize one site while preserving the second bromo group as a synthetic handle for subsequent diversification (e.g., building kinase inhibitors or CNS-active agents).

The success of this desymmetrization relies on electronic modulation . When the first bromo group undergoes substitution (via cross-coupling or amination), the newly introduced functional group alters the electron density of the pyridine ring[1]. For instance, installing an electron-donating aryl or amino group enriches the electron-deficient pyridine core. This electronic enrichment significantly raises the activation energy barrier for the second oxidative addition step, naturally impeding bis-functionalization. However, relying solely on electronic deactivation is insufficient; precise stoichiometric control and temperature regulation are mandatory to prevent the formation of symmetrical byproducts.

Fig 1. Divergent initial synthesis pathways from 3,5-dibromopyridine.

Pathway A: Chemoselective Mono-Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is the premier method for C-C bond formation[2]. To achieve mono-arylation, the protocol must strictly limit the availability of the transmetalating agent (the boronic acid).

Causality & Experimental Design

The catalytic cycle begins with the oxidative addition of Pd(0) into one of the C-Br bonds. To prevent the resulting mono-arylated product from re-entering the catalytic cycle, we employ a sub-stoichiometric amount of boronic acid (0.95 equivalents). The use of a mild base (such as K₂CO₃ or Na₂CO₃) in a biphasic solvent system (e.g., 1,4-Dioxane/Water) ensures controlled transmetalation rates, minimizing localized concentration spikes that could lead to bis-arylation[3].

Fig 2. Catalytic cycle of mono-Suzuki coupling highlighting electronic deactivation.

Step-by-Step Protocol: Synthesis of 3-Aryl-5-bromopyridine

-

Preparation: Charge a flame-dried Schlenk flask with 3,5-dibromopyridine (1.0 eq), the desired arylboronic acid (0.95 eq), and Pd(PPh₃)₄ (0.05 eq)[1].

-

Solvent & Base: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v), followed by K₂CO₃ (2.0 eq)[3].

-

Reaction: Purge the system with argon for 10 minutes. Heat the mixture to 80–85 °C and stir vigorously for 12 hours. Self-validation step: Monitor via LC-MS; the peak for the mono-coupled mass should plateau, with <5% bis-coupled mass detected.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the target compound.

Pathway B: Halogen-Metal Exchange (Umpolung Strategy)

When the synthetic goal is to convert the electrophilic bromide into a nucleophilic boronic acid for reverse-coupling, halogen-metal exchange is the optimal pathway.

Causality & Experimental Design

Lithium-halogen exchange using n-butyllithium (n-BuLi) is kinetically extremely fast, even at cryogenic temperatures. By conducting the reaction at -78 °C, the exchange outcompetes any potential nucleophilic addition of the butyl anion to the electron-deficient pyridine ring[4]. Precise addition of exactly 1.0 equivalent of n-BuLi ensures mono-lithiation. The highly reactive intermediate is immediately trapped with a trialkyl borate to form the boronate ester, which is subsequently hydrolyzed to the boronic acid.

Step-by-Step Protocol: Synthesis of 5-Bromopyridine-3-boronic acid

-

Preparation: Dissolve 3,5-dibromopyridine (1.0 eq) in anhydrous THF under a strict argon atmosphere[4].

-

Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

-

Lithiation: Add n-BuLi (1.0 eq, 1.6 M in hexanes) dropwise via syringe pump over 20 minutes to prevent localized heating. Stir at -78 °C for 1 hour[4].

-

Electrophilic Trapping: Rapidly add triisopropyl borate (B(OiPr)₃, 1.5 eq) in one portion. Stir for 2 hours while allowing the bath to gradually warm to room temperature[4].

-

Hydrolysis: Quench the reaction carefully with 1M HCl (aq) to hydrolyze the borate ester to the boronic acid.

-

Isolation: Adjust the pH to ~6.5, extract with EtOAc, dry, and concentrate to yield the crude 5-bromopyridine-3-boronic acid, which can be recrystallized from water/ethanol.

Pathway C: C-N Bond Formation via Buchwald-Hartwig Amination

Direct nucleophilic aromatic substitution (S_NAr) on 3,5-dibromopyridine requires harsh conditions and often results in poor yields. Transition-metal catalysis is required to facilitate C-N bond formation[5].

Causality & Experimental Design

The Buchwald-Hartwig amination utilizes a palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., BINAP or Xantphos) to drive the oxidative addition and subsequent reductive elimination of the amine. By controlling the equivalents of the amine and utilizing a strong base (NaOtBu), mono-amination is achieved. Extended thermal heating without catalysts leads to complex mixtures and impurities, making the Pd-catalyzed or microwave-assisted routes vastly superior for purity and yield[5].

Step-by-Step Protocol: Synthesis of 3-Amino-5-bromopyridine Derivatives

-

Preparation: In a glovebox or under argon, combine 3,5-dibromopyridine (1.0 eq), the secondary amine (1.1 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and NaOtBu (1.5 eq) in a sealed tube[5].

-

Solvent: Add anhydrous toluene.

-

Reaction: Heat the sealed tube to 90 °C for 8–12 hours. Self-validation step: The color of the solution typically shifts from dark red/purple to a pale yellow/brown as the active Pd(0) species cycles.

-

Workup: Cool the mixture, dilute with dichloromethane, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Purification: Concentrate the filtrate and purify via column chromatography to yield the mono-aminated product[5].

Quantitative Data Summary

To aid in route selection, the following table summarizes the operational parameters of the three core synthesis pathways.

| Synthesis Pathway | Target Intermediate | Catalyst / Key Reagent | Typical Yield | Reaction Time | Scalability |

| Pathway A: Mono-Suzuki | 3-Aryl-5-bromopyridine | Pd(PPh₃)₄ / K₂CO₃ | 65–85% | 12–24 h | High (Gram to Kg) |

| Pathway B: Lithiation | 5-Bromopyridine-3-boronic acid | n-BuLi / B(OiPr)₃ | 60–75% | 3–4 h | Medium (Cryogenic req.) |

| Pathway C: Amination | 3-Amino-5-bromopyridine | Pd₂(dba)₃ / BINAP | 50–70% | 8–12 h | High |

References

- Source: clockss.

- Source: acs.

- Source: benchchem.

- Source: mdpi.

- Source: arkat-usa.

- Source: dur.ac.

Sources

The Strategic Role of Molecular Building Blocks in Modern Medicinal Chemistry

Executive Summary

As a Senior Application Scientist, I frequently observe that the success of a drug discovery campaign is fundamentally dictated by the quality of its foundational building blocks. A building block in medicinal chemistry is not merely a structural placeholder; it is a strategic vector that dictates a molecule's physicochemical properties, metabolic fate, and target selectivity. This technical guide explores the causality behind modern scaffold selection—transitioning from legacy flat aromatics to 3D-enriched and fluorinated motifs—and provides a self-validating experimental framework for Fragment-Based Lead Generation (FBLG).

The Causality of Scaffold Selection: Escaping Flatland

Historically, high-throughput screening (HTS) libraries were heavily biased toward flat, sp2-hybridized aromatic scaffolds. The rationale was purely synthetic: flat aromatics are easily assembled via robust cross-coupling reactions. However, this convenience comes at a severe pharmacokinetic cost.

In their seminal "Escape from Flatland" analysis, Lovering et al. demonstrated a profound statistical correlation between molecular complexity and clinical success[1]. Molecules with a low fraction of sp3-hybridized carbons (Fsp3) suffer from poor aqueous solubility and high promiscuity. The underlying physical causality is that flat aromatic systems are highly prone to strong π−π stacking interactions. Within their own crystal lattice, this stacking drives up the melting point and drastically reduces aqueous solubility[2]. Biologically, these flat hydrophobic surfaces engage in non-specific binding with off-target lipophilic protein pockets, driving up clinical toxicity.

By integrating sp3-rich building blocks, chemists introduce 3D vectors that disrupt lattice packing energy, thereby improving solubility. Furthermore, 3D architectures enhance shape complementarity with specific target binding pockets, reducing off-target promiscuity[3].

Causality of scaffold selection: Escaping flatland to improve pharmacokinetic profiles.

Key Classes of Strategic Building Blocks

sp3-Enriched and Bicyclic Scaffolds

To actively "escape flatland," modern libraries rely heavily on saturated bioisosteres. For example, bicyclo[1.1.1]pentane (BCP) is frequently utilized as a 3D bioisostere for a para-substituted benzene ring[3]. The causality here is structural: BCP maintains the linear exit vectors of a phenyl ring but replaces the flat, electron-rich π -system with a saturated aliphatic core, instantly improving the compound's Fsp3 score and metabolic stability.

Fluorinated Motifs

Fluorine is uniquely positioned in medicinal chemistry due to its small van der Waals radius (1.47 Å), which closely mimics hydrogen (1.20 Å), yet it possesses the highest electronegativity (3.98 on the Pauling scale) of any element[4].

The causality behind substituting a C-H bond with a C-F bond is twofold:

-

Metabolic Resistance: The C-F bond is significantly stronger (~472 kJ/mol) than a C-H bond (~410 kJ/mol). Placing a fluorine atom at a metabolically labile site effectively blocks cytochrome P450-mediated oxidative metabolism[4].

-

Permeability Enhancement: The strong electron-withdrawing nature of fluorine modulates the pKa of adjacent basic amines, reducing their ionization at physiological pH. This reduction in basicity directly enhances the molecule's lipophilicity and passive membrane permeability, leading to superior oral bioavailability[4].

Data Presentation: Comparative Physicochemical Properties

The strategic selection of building blocks directly influences the developability of a lead compound. The table below summarizes the causal relationships between building block classes and their primary pharmacokinetic benefits.

| Building Block Class | Key Structural Feature | Typical Fsp3 | Primary Pharmacokinetic Benefit | Common Examples |

| Flat Aromatics | High sp2 content | < 0.30 | High enthalpic binding affinity (prone to toxicity) | Benzene, Pyridine |

| sp3-Rich Scaffolds | High saturation | > 0.45 | Improved solubility, reduced off-target binding | Bicyclo[1.1.1]pentane, Spirocycles |

| Fluorinated Motifs | C-F bonds | Variable | P450 metabolic block, pKa modulation | Trifluoromethyl, 3,3-Difluoropyrrolidine |

Experimental Protocol: Fragment-Based Lead Generation (FBLG)

Fragment-based drug discovery (FBDD) has revolutionized how we utilize building blocks, shifting the paradigm from screening massive, complex molecules to optimizing small, high-quality fragments[5]. Fragments typically have a molecular weight under 300 Da and bind with low affinity, but they form highly atom-efficient interactions[6].

To ensure trustworthiness, the following FBLG protocol is designed as a self-validating system , utilizing orthogonal biophysical techniques to eliminate false positives.

Step-by-Step Methodology

Step 1: Library Curation

-

Action: Select a library of 1,000–2,000 building blocks adhering to the "Rule of 3" (MW < 300 Da, cLogP ≤ 3).

-

Causality: Ensure the library is enriched for Fsp3 > 0.4 to guarantee optimal 3D vector coverage and solubility at the high concentrations required for fragment screening.

Step 2: Primary Screening via Surface Plasmon Resonance (SPR)

-

Action: Immobilize the target protein on a CM5 sensor chip via standard amine coupling. Inject fragments at a high concentration (500 μ M – 1 mM).

-

Self-Validating Control: Include a known binder as a positive control and a reference flow cell (blank) to subtract bulk refractive index changes. If the response curve does not show rapid on/off kinetics typical of fragments, flag the compound as a non-specific aggregator.

Step 3: Orthogonal Validation via NMR

-

Action: Subject all SPR hits to Ligand-Observed NMR (e.g., WaterLOGSY or Saturation Transfer Difference (STD) NMR).

-

Causality & Self-Validation: SPR is highly sensitive but prone to false positives from compound aggregation or matrix binding. NMR provides an orthogonal physical measurement. If a fragment is genuinely binding to the target pocket in solution, the NMR signal will show a distinct phase inversion (WaterLOGSY) or saturation transfer (STD). Fragments failing this check are discarded.

Step 4: 3D Structural Elucidation

-

Action: Soak validated fragments into apo-protein crystals at high concentrations (10–50 mM) and solve the X-ray crystal structure.

-

Causality: This maps the exact binding mode, providing the rational structural blueprint required to "grow" or "link" the fragment into a potent lead compound[6].

FBDD Workflow: From library screening to rational hit-to-lead optimization.

References

-

[5] Erlanson et al. "Erlanson et al.. “Twenty years on: the impact of fragments on drug discovery.” Nature Reviews Drug Discovery (2016) - Astex Pharmaceuticals". astx.com. URL:

-

[1] Lovering, F., Bikker, J., Humblet, C. "Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed". nih.gov. URL:

-

[2] Lovering, F., Bikker, J., Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success". scite.ai. URL:

-

[6] Holvey, R. S., et al. "Fragment-based drug discovery: A graphical review - PMC". nih.gov. URL:

-

[3] Mykhailiuk, P. "Saturated bioisosteres of benzene: Unique building blocks for drug discovery". digitellinc.com (American Chemical Society). URL:

-

[4] Johnson et al. "Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC". nih.gov. URL:

Sources

- 1. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scite.ai [scite.ai]

- 3. Saturated bioisosteres of benzene: Unique building blocks for drug discovery - American Chemical Society [acs.digitellinc.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Erlanson et al.. “Twenty years on: the impact of fragments on drug discovery.” Nature Reviews Drug Discovery (2016) – Astex [astx.com]

- 6. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Selective Suzuki-Miyaura Coupling with 3-Bromo-4-chloro-5-methoxypyridine

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its remarkable efficiency in forming carbon-carbon bonds.[1] Developed in the 1980s, this palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in the pharmaceutical and fine chemical industries for synthesizing complex molecules, particularly the biaryl and hetero-biaryl scaffolds prevalent in active pharmaceutical ingredients (APIs).[2][3][4]

Substituted pyridines are of particular interest as they are a common feature in a vast array of biologically active molecules.[5][6] However, their use in Suzuki-Miyaura coupling presents unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[5][7] Furthermore, substrates bearing multiple halogen substituents, such as 3-bromo-4-chloro-5-methoxypyridine, introduce the critical challenge of regioselectivity.

This application note provides a detailed, field-proven protocol for the selective Suzuki-Miyaura coupling of 3-bromo-4-chloro-5-methoxypyridine. We will delve into the mechanistic basis for selectivity, provide a step-by-step experimental guide, and explain the causality behind the choice of reagents and conditions to ensure a robust and reproducible outcome for researchers, scientists, and drug development professionals.

The Challenge of Selectivity: C-Br vs. C-Cl Reactivity

The substrate, 3-bromo-4-chloro-5-methoxypyridine, possesses two potential reaction sites for palladium-catalyzed cross-coupling. The key to a selective transformation lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The first and rate-determining step in the Suzuki catalytic cycle is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[8] The bond strength and, consequently, the activation energy required for this step generally follows the trend: C-I < C-Br < C-Cl.

Due to the significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, palladium will selectively undergo oxidative addition at the C-3 (bromo) position under carefully controlled conditions.[7] Achieving coupling at the more robust C-Cl bond typically requires more forcing conditions, such as higher temperatures, and specialized, highly active catalyst systems featuring bulky, electron-rich phosphine ligands.[7][9] This protocol is therefore designed to exploit this inherent reactivity difference to achieve selective mono-arylation at the C-3 position.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[2][8] The cycle consists of three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-Br) of the pyridine substrate, forming a square-planar Pd(II) complex. This is typically the rate-limiting step of the reaction.[8]

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new Pd(II)-aryl intermediate. The role of the base is crucial for activating the boronic acid and facilitating this transfer.[10]

-

Reductive Elimination: The two organic groups (the pyridine and the newly transferred aryl group) on the Pd(II) complex couple and are eliminated from the metal center. This step forms the desired C-C bond of the biaryl product and regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[2][10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective C-3 Arylation

This protocol provides a general method for the selective coupling of an arylboronic acid with 3-bromo-4-chloro-5-methoxypyridine at the C-3 position.

Materials and Reagents

| Reagent | Role | Typical Quantity (for 1.0 mmol scale) | Notes |

| 3-Bromo-4-chloro-5-methoxypyridine | Electrophile | 1.0 mmol, 1.0 equiv. | Starting material. |

| Arylboronic Acid | Nucleophile | 1.2 mmol, 1.2 equiv. | Ensure high purity. Using a slight excess drives the reaction to completion. |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Precursor | 0.02 mmol, 2 mol% | A common, air-stable Pd(II) source that is reduced to Pd(0) in situ. |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand | 0.04 mmol, 4 mol% | A bulky, electron-rich Buchwald ligand that promotes oxidative addition and stabilizes the catalyst, crucial for heteroaryl couplings.[5][7] |

| Potassium Phosphate (K₃PO₄) | Base | 2.0 mmol, 2.0 equiv. | An effective base for activating the boronic acid, particularly in challenging couplings.[7] |

| 1,4-Dioxane | Solvent | 4.0 mL | Anhydrous and degassed. Provides good solubility for organic reagents. |

| Water | Co-solvent | 1.0 mL | Degassed. Often beneficial for dissolving the base and facilitating transmetalation.[11] |

| Inert Gas (Argon or Nitrogen) | Atmosphere | N/A | Essential to prevent oxidation of the Pd(0) catalyst and phosphine ligand, which would lead to catalyst deactivation and side reactions.[7][12] |

Step-by-Step Procedure

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

-

Reaction Setup (Inert Atmosphere):

-

To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-bromo-4-chloro-5-methoxypyridine (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 mmol).

-

Causality: Combining the solid reagents first under ambient conditions is operationally simple. The subsequent inerting procedure will protect them.

-

-

Inerting the Vessel:

-

Seal the flask with a septum. Connect it to a Schlenk line or manifold. Evacuate the flask under vacuum and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Causality: This crucial step removes oxygen, which can oxidize the phosphine ligand and the active Pd(0) catalyst, preventing side reactions like the homocoupling of the boronic acid and ensuring high catalytic activity.[7][12]

-

-

Solvent Addition:

-

Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.

-

Causality: Using previously degassed solvents minimizes the introduction of oxygen. The dioxane/water mixture is effective for dissolving both the organic substrates and the inorganic base.[6]

-

-

Reaction Execution:

-

Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

-

Causality: Elevated temperatures are necessary to overcome the activation energy for the oxidative addition step and ensure a reasonable reaction rate. Vigorous stirring is essential for mixing the heterogeneous components (solid base, aqueous and organic phases).

-

-

Monitoring Progress:

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 3-bromo-4-chloro-5-methoxypyridine is consumed (typically 4-12 hours).

-

Causality: Monitoring prevents unnecessary heating that could lead to byproduct formation and confirms the reaction has reached completion, ensuring optimal yield.

-

-

Work-up:

-

Once complete, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Causality: This standard aqueous work-up removes the inorganic base, salts, and water-soluble byproducts from the desired organic product.

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude residue by flash column chromatography on silica gel to afford the pure 4-chloro-5-methoxy-3-arylpyridine product.

-

Causality: Chromatography is necessary to remove the catalyst residues, excess boronic acid, and any minor side products, yielding the product with high purity.

-

Conclusion

The Suzuki-Miyaura coupling of 3-bromo-4-chloro-5-methoxypyridine offers a reliable pathway to valuable substituted pyridine building blocks. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds, this protocol achieves highly selective mono-arylation at the C-3 position. The careful selection of a highly active palladium/Buchwald ligand catalyst system, an appropriate base, and adherence to inert atmosphere techniques are critical for success. This robust and reproducible protocol provides a solid foundation for researchers engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

-